molecular formula C10H10O3 B14427904 7-(methyloxy)-1,4-dihydro-3H-2-benzopyran-3-one

7-(methyloxy)-1,4-dihydro-3H-2-benzopyran-3-one

Cat. No.: B14427904
M. Wt: 178.18 g/mol
InChI Key: OWUHPMNSCPFQPX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- can be achieved through various synthetic routes. One common method involves the reaction of o-acylphenylacetic acid derivatives in acetic anhydride at elevated temperatures (around 140°C) . This reaction can be further optimized by using alternative reagents to improve the yield and efficiency of the synthesis.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional purification steps to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the benzopyran ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial pathways, leading to its observed biological effects .

Comparison with Similar Compounds

3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- can be compared with other similar compounds, such as:

The uniqueness of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

7-methoxy-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C10H10O3/c1-12-9-3-2-7-5-10(11)13-6-8(7)4-9/h2-4H,5-6H2,1H3

InChI Key

OWUHPMNSCPFQPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(=O)OC2)C=C1

Origin of Product

United States

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